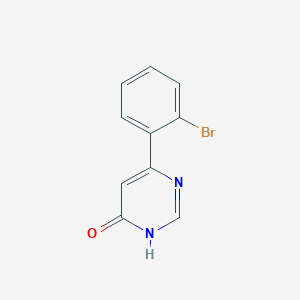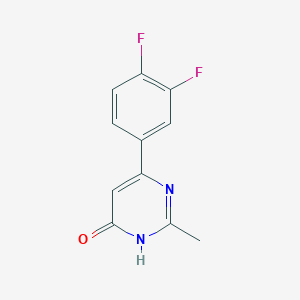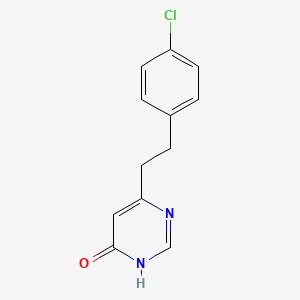
6-(4-Chlorophenethyl)pyrimidin-4-ol
Descripción general
Descripción
6-(4-Chlorophenethyl)pyrimidin-4-ol, also known as 6-CPC, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound containing a pyrimidine ring and a phenethyl group. 6-CPC has been used in numerous studies due to its ability to bind to various proteins and receptors. It has been used to study the role of different proteins and receptors in disease processes, as well as to develop new drugs and treatments.
Aplicaciones Científicas De Investigación
Biological Activity and Pharmacophore Importance
6-(4-Chlorophenethyl)pyrimidin-4-ol derivatives, particularly those with chlorophenyl substitution, have demonstrated significant anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring plays a crucial role in determining these biological activities. Notably, the compound 6-(4-chlorophenyl)-4-(4-fluoro-3- methyl phenyl)-1,6-dihydropyrimidin-2-ol was identified as the most active in a study, highlighting the potential pharmacological importance of this chemical structure in medicinal chemistry (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Chemical Synthesis and Modification
The synthesis and modification of pyrimidin-4-ols, including those with 6-(4-Chlorophenethyl) substitutions, are important in the field of chemistry. Various studies have explored the synthesis and chlorination of pyrimidin-4-ols, demonstrating the versatility and reactivity of these compounds under different chemical conditions. For instance, the synthesis and chlorination of some pyrimidin-4-ols with 5-nitrogen functionality have been described, showcasing the diverse chemical reactions these compounds can undergo (Harnden & D. Hurst, 1990).
Supramolecular Chemistry and Hydrogen Bonding
6-(4-Chlorophenethyl)pyrimidin-4-ol derivatives are also significant in supramolecular chemistry, particularly in the formation of dimeric structures via hydrogen bonding. The strong dimerization of certain ureidopyrimidones, which are structurally related to 6-(4-Chlorophenethyl)pyrimidin-4-ol, through quadruple hydrogen bonding indicates the potential of these compounds in the design of supramolecular assemblies (F. H. Beijer et al., 1998).
Optical and Electronic Properties
The optical and electronic properties of pyrimidine derivatives, including those similar to 6-(4-Chlorophenethyl)pyrimidin-4-ol, have been extensively studied. These compounds exhibit promising applications in medicine and nonlinear optics (NLO) fields. For instance, certain phenyl pyrimidine derivatives demonstrate considerable NLO character, suggesting their potential use in optoelectronic and high-tech applications (A. Hussain et al., 2020).
Propiedades
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-1-9(2-5-10)3-6-11-7-12(16)15-8-14-11/h1-2,4-5,7-8H,3,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPKUAXHKQWIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenethyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



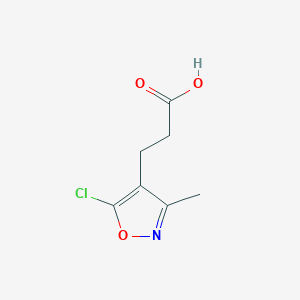
![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)
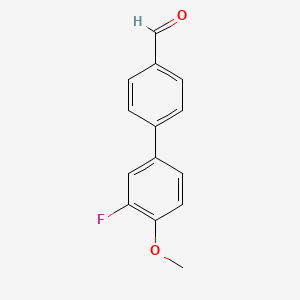
![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)
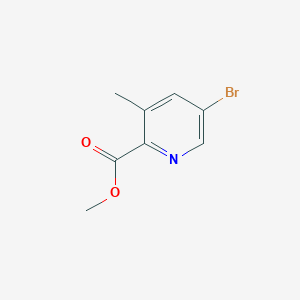
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)


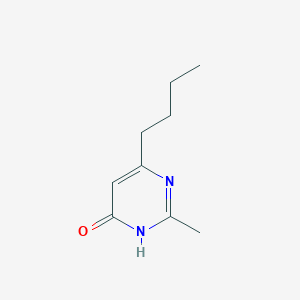
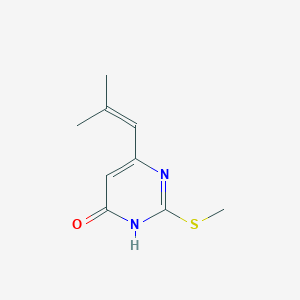

![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
